molecular formula C15H15F2NO3 B14161390 Ethyl 6,7-difluoro-4-oxo-1-propylquinoline-3-carboxylate CAS No. 384793-37-7

Ethyl 6,7-difluoro-4-oxo-1-propylquinoline-3-carboxylate

Cat. No.: B14161390
CAS No.: 384793-37-7
M. Wt: 295.28 g/mol
InChI Key: LDEGPVVALUPZEA-UHFFFAOYSA-N
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Description

Ethyl 6,7-difluoro-4-oxo-1-propylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by the presence of fluorine atoms at the 6 and 7 positions, a propyl group at the 1 position, and an ethyl ester group at the 3 position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,7-difluoro-4-oxo-1-propylquinoline-3-carboxylate typically involves the following steps:

    Formation of the quinoline core: This is achieved through a cyclization reaction involving aniline derivatives and β-ketoesters.

    Introduction of fluorine atoms: Fluorination is carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Esterification: The carboxylic acid group at the 3 position is esterified using ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-difluoro-4-oxo-1-propylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of hydroquinoline derivatives.

    Substitution: Formation of amino or thioquinoline derivatives.

Scientific Research Applications

Ethyl 6,7-difluoro-4-oxo-1-propylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its potential use in developing new antibiotics.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6,7-difluoro-4-oxo-1-propylquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to cell death.

Comparison with Similar Compounds

Ethyl 6,7-difluoro-4-oxo-1-propylquinoline-3-carboxylate can be compared with other quinolone derivatives such as:

    Ciprofloxacin: A widely used fluoroquinolone antibiotic.

    Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

The presence of the propyl group at the 1 position and the specific fluorination pattern at the 6 and 7 positions make this compound unique. These structural features contribute to its distinct chemical and biological properties.

Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

384793-37-7

Molecular Formula

C15H15F2NO3

Molecular Weight

295.28 g/mol

IUPAC Name

ethyl 6,7-difluoro-4-oxo-1-propylquinoline-3-carboxylate

InChI

InChI=1S/C15H15F2NO3/c1-3-5-18-8-10(15(20)21-4-2)14(19)9-6-11(16)12(17)7-13(9)18/h6-8H,3-5H2,1-2H3

InChI Key

LDEGPVVALUPZEA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)OCC

solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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